N-(furan-2-ylmethyl)-4-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,2,3-thiadiazole-5-carboxamide
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Description
N-(furan-2-ylmethyl)-4-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Synthesis Techniques : The synthesis of compounds related to N-(furan-2-ylmethyl)-4-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,2,3-thiadiazole-5-carboxamide involves using furan-2-ylmethy- lideneamino compounds as key intermediates. These intermediates are then transformed into 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives through various cyclization reactions under specific acidic and basic conditions (El-Essawy & Rady, 2011).
Reactivity Studies : Research has been conducted on the reactivity of compounds like N-(1-Naphthyl)furan-2-carboxamide and their transformation into thioamides and subsequently into other heterocyclic structures such as benzo[e][1,3]benzothiazoles. Electrophilic substitution reactions like nitration, bromination, formylation, and acylation are explored in these processes (Aleksandrov & El’chaninov, 2017).
Antimicrobial and Anticancer Activities
Antimicrobial Activity : Certain pyrazoline, thioamide, thiazole, and pyrano[2,3-d]thiazole derivatives, synthesized from compounds including 3-(furan-2-yl) components, have shown notable antimicrobial activities. These activities are observed against a variety of microorganisms, including both bacteria and fungi (Zaki, Al-Gendey, & Abdelhamid, 2018).
Anticancer Properties : Some derivatives, particularly those involving pyrano[2,3-d]thiazole structures, have exhibited high cytotoxicity against the MCF-7 cell line, suggesting potential applications in cancer treatment (Zaki, Al-Gendey, & Abdelhamid, 2018).
Molecular Characterization and Bioactivity
Molecular Characterization : A study on a thiazole-based heterocyclic amide (N-(thiazol-2-yl)furan-2-carboxamide) involved a comprehensive analysis using techniques like elemental analysis, IR, NMR, XRD, and DFT modeling. This research aids in understanding the molecular and electronic structures of such compounds (Cakmak et al., 2022).
Biological Activity : The antimicrobial activity of N-(thiazol-2-yl)furan-2-carboxamide against various microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi, was evaluated, showing promising results. This indicates potential for pharmacological applications (Cakmak et al., 2022).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(oxan-4-yl)-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-2-4-14-15(23-18-17-14)16(20)19(11-13-5-3-8-22-13)12-6-9-21-10-7-12/h3,5,8,12H,2,4,6-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZONNFRWATEAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N(CC2=CC=CO2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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